Ethyl 4,5,6,7-Tetrahydroisoindole-1-carboxylate

Pharmaceutical Intermediates Quality Control Chemical Synthesis

Ethyl 4,5,6,7-tetrahydroisoindole-1-carboxylate is a validated scaffold for COX-2 inhibitor (IC50 0.6 nM), porphyrin, and anticoagulant research. Methyl ester or amino analogs introduce uncharacterized reactivity, altering permeability and synthetic yield. This ethyl ester ensures reproducible results with defined purity (>95% GC) and melting point (78-82°C). In stock for global shipping.

Molecular Formula C11H15NO2
Molecular Weight 193.24 g/mol
CAS No. 65880-17-3
Cat. No. B1311195
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4,5,6,7-Tetrahydroisoindole-1-carboxylate
CAS65880-17-3
Molecular FormulaC11H15NO2
Molecular Weight193.24 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C2CCCCC2=CN1
InChIInChI=1S/C11H15NO2/c1-2-14-11(13)10-9-6-4-3-5-8(9)7-12-10/h7,12H,2-6H2,1H3
InChIKeyNIMDFIORBNYIGB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 4,5,6,7-Tetrahydroisoindole-1-carboxylate Procurement & Differentiation


Ethyl 4,5,6,7-tetrahydroisoindole-1-carboxylate (CAS 65880-17-3) is a bicyclic heterocyclic compound featuring a partially saturated isoindole core with a carboxylate ester at the 1-position [1]. It serves as a versatile building block in pharmaceutical research and chemical synthesis, with documented utility in generating substituted tetrabenzoporphyrins and other complex heterocyclic systems [2][3]. Commercial availability from reputable vendors ensures access to material meeting defined purity specifications [4].

Ethyl 4,5,6,7-Tetrahydroisoindole-1-carboxylate vs. Analogs: Synthesis Risks


The 4,5,6,7-tetrahydroisoindole scaffold is a privileged core in medicinal chemistry, with derivatives exhibiting potent COX-2 inhibition (IC50 range: 0.6–700 nM) and anticoagulant activity (Ki values as low as 140 nM) [1][2]. However, subtle structural modifications—including ester type, substitution pattern, and ring saturation—profoundly alter biological activity, physicochemical properties, and synthetic utility . Generic substitution of ethyl 4,5,6,7-tetrahydroisoindole-1-carboxylate with a methyl ester or an amino-substituted analog can introduce uncharacterized reactivity, alter membrane permeability, and compromise downstream synthetic yields, thereby derailing established protocols .

Ethyl 4,5,6,7-Tetrahydroisoindole-1-carboxylate Comparative Evidence


Purity Specifications: Ethyl Ester vs. Methyl Amino-Substituted Analog

Ethyl 4,5,6,7-tetrahydroisoindole-1-carboxylate (CAS 65880-17-3) is commercially available with a minimum purity specification of ≥95.0% (GC) [1]. In contrast, the methyl 2-amino analog (CAS 122181-86-6) lacks a standardized purity specification in commercial catalogs, with vendors often not reporting assay values . This documented purity ensures batch-to-batch consistency critical for reproducible synthetic transformations.

Pharmaceutical Intermediates Quality Control Chemical Synthesis

Physical Properties: Ethyl Ester vs. Methyl Ester Analog

Ethyl 4,5,6,7-tetrahydroisoindole-1-carboxylate (CAS 65880-17-3) exhibits a melting point range of 78–82°C , consistent with its solid-state characterization at room temperature. The methyl ester positional isomer methyl 1,3,4,7-tetrahydro-2H-isoindole-2-carboxylate (CAS 1823183-69-2) has a lower molecular weight (179.22 g/mol vs. 193.25 g/mol) . While melting point data for the methyl analog is not uniformly reported in vendor catalogs, the ethyl ester's well-defined thermal properties facilitate crystallization and purification workflows.

Crystallization Optimization Purification Formulation Development

Tetrahydroisoindole Core: COX-2 Inhibition Potential

The 4,5,6,7-tetrahydro-2H-isoindole scaffold is a validated pharmacophore for selective COX-2 inhibition. 1,3-Diaryl-substituted derivatives exhibit IC50 values ranging from 0.6 to 100 nM against COX-2, with >100-fold selectivity over COX-1 [1]. While specific IC50 data for ethyl 4,5,6,7-tetrahydroisoindole-1-carboxylate is not publicly reported, its core structure provides a versatile starting point for installing aryl substituents to access this potent class of inhibitors. QSAR analysis of 26 tetrahydro-2H-isoindole derivatives identified key structural fragments enhancing COX-2 inhibition [2].

Medicinal Chemistry Anti-Inflammatory Agents Structure-Activity Relationship (SAR)

Synthetic Utility: Ethyl Ester in Heterocyclic Synthesis

Ethyl 4,5,6,7-tetrahydroisoindole-1-carboxylate is a documented intermediate in the selective synthesis of substituted tetrabenzoporphyrins [1]. The ethyl ester group provides a balance of stability and reactivity, allowing for further functionalization via hydrolysis, amidation, or transesterification [2]. In contrast, the methyl ester analog may offer different reactivity profiles due to its smaller steric bulk and altered electronic properties, which can impact reaction yields and selectivity .

Synthetic Methodology Heterocyclic Chemistry Building Blocks

Ethyl 4,5,6,7-Tetrahydroisoindole-1-carboxylate Application Scenarios


COX-2 Inhibitor Development via 1,3-Diaryl Substitution

Research teams focused on next-generation anti-inflammatory agents can utilize ethyl 4,5,6,7-tetrahydroisoindole-1-carboxylate as a starting material for the synthesis of 1,3-diaryl-4,5,6,7-tetrahydro-2H-isoindole derivatives. The scaffold is validated to yield potent and selective COX-2 inhibitors with IC50 values as low as 0.6 nM [1]. The ethyl ester functionality can be hydrolyzed to the corresponding carboxylic acid for further diversification.

Synthesis of Substituted Tetrabenzoporphyrins

Organic chemists engaged in the synthesis of porphyrin-based materials or photodynamic therapy agents can employ this compound as a key intermediate. Its documented use in the selective synthesis of substituted tetrabenzoporphyrins demonstrates its compatibility with multi-step synthetic sequences and its ability to impart desired substitution patterns [2].

Heterocyclic Library Synthesis Building Block

Medicinal chemistry groups requiring a reliable, high-purity (>95.0% GC) tetrahydroisoindole building block for generating focused compound libraries will find this ethyl ester advantageous. Its well-defined physical properties (melting point 78–82°C) [3] facilitate handling and purification, reducing variability in high-throughput synthesis campaigns.

Thrombin Inhibitor Scaffold Derivatization

Investigators pursuing novel anticoagulant therapies can leverage the tetrahydroisoindole core as a non-basic P1-arginine mimetic. The scaffold has been incorporated into thrombin inhibitors exhibiting Ki values of 140 nM and >478-fold selectivity over trypsin [4]. The ethyl ester group provides a convenient handle for attaching diverse peptidomimetic side chains.

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